8-Oxa-3-azabicyclo[3.2.1]octane
Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is a derivative of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
Similar compounds with azabicyclo structures have been known to interact with various receptors, such as κ-opioid receptors .
Mode of Action
It’s known that the compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .
Biochemical Pathways
Similar compounds have been used in the synthesis of bioactive molecules .
Result of Action
Similar compounds have shown cytotoxic activity on different tumor cell lines .
Action Environment
It’s known that the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and reagents is common to achieve the desired enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while reduction can yield simpler amine derivatives .
Scientific Research Applications
Chemistry: 8-Oxa-3-azabicyclo[3.2.1]octane is used as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various biological pathways .
Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyestuffs. Its versatility and reactivity make it a valuable intermediate in large-scale chemical production .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 8-Oxa-3-azabicyclo[3.2.1]octane.
8-Oxabicyclo[3.2.1]octane: This compound is similar but does not contain the nitrogen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound with interesting biological activities.
Uniqueness: The presence of both oxygen and nitrogen atoms in this compound imparts unique chemical and biological properties. This dual functionality allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPWPIOIMBTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476933 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-13-7 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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